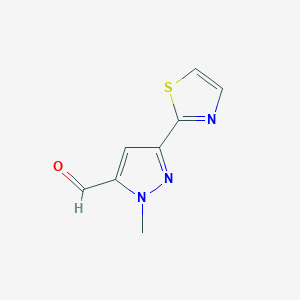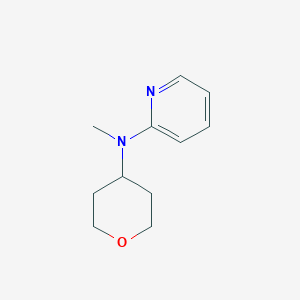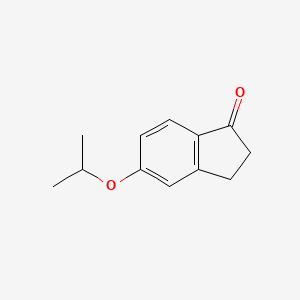![molecular formula C9H9N3O2 B11906333 1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone CAS No. 76006-05-8](/img/structure/B11906333.png)
1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methoxy group at the 7th position and an ethanone group at the 2nd position.
Métodos De Preparación
The synthesis of 1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxy-2H-pyrazolo[3,4-c]pyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy group at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation . The exact molecular pathways involved in these effects are still under investigation, but they are believed to include the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparación Con Compuestos Similares
1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone can be compared to other similar compounds in the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Pyrazoloquinolines: These compounds feature a quinoline ring fused to a pyrazole ring and are known for their pharmacological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring and are investigated for their potential as kinase inhibitors in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
76006-05-8 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
1-(7-methoxypyrazolo[3,4-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9N3O2/c1-6(13)12-5-7-3-4-10-9(14-2)8(7)11-12/h3-5H,1-2H3 |
Clave InChI |
DHAOZAOSPZQQEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C2C=CN=C(C2=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



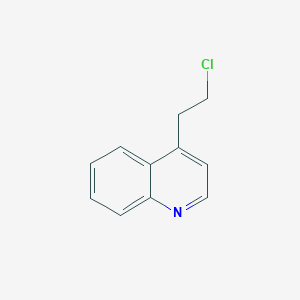
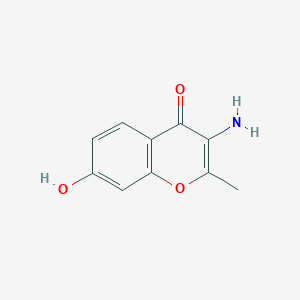

![tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11906274.png)
